2,5-Dimethylphenol

Overview

Description

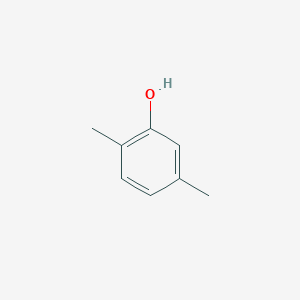

2,5-Dimethylphenol (2,5-DMP; CAS 95-87-4) is an aromatic organic compound with the molecular formula C₈H₁₀O. It features a phenolic hydroxyl group and two methyl substituents at the 2- and 5-positions of the benzene ring. This compound is a white to off-white solid at room temperature, odorless, and exhibits a molecular weight of 122.16 g/mol . It is synthesized via catalytic transformation of lignocellulosic biomass, highlighting its role in sustainable chemistry . Applications include use as a precursor in polymer synthesis , a biomarker in food analysis , and a bioactive compound in natural products .

Preparation Methods

Sulfonation-Alkaline Fusion Method

Traditional Sulfonation Process

The sulfonation-alkaline fusion route remains the most industrially viable method. It involves two stages:

-

Sulfonation of p-Xylene :

p-Xylene reacts with concentrated sulfuric acid (98% w/w) under nitrogen at 140°C for 3 hours. The molar ratio of p-xylene to H₂SO₄ ranges from 1:0.75 to 1:1.33 . This produces 2,5-dimethylbenzenesulfonic acid with yields of 83.9–96.3% . -

Alkaline Fusion :

The sulfonic acid undergoes hydrolysis in molten potassium hydroxide (KOH) at 300–350°C. Acidification with HCl precipitates crude 2,5-dimethylphenol, which is purified via ethanol recrystallization .

Key Data:

Limitations : High energy consumption, excessive KOH usage (raising pH >14), and significant wastewater generation .

Supercritical Water Oxidation

Reaction Mechanism

This green chemistry approach uses supercritical water (SCW) as the reaction medium (T ≥ 374°C, P ≥ 22.1 MPa). 2,5-Dimethylbenzenesulfonic acid reacts with oxygen (0.1–1 MPa) in the presence of NaOH (0.1–0.4 mol ratio) for 5–30 seconds . SCW’s unique properties (low dielectric constant, high diffusivity) enhance reaction kinetics and suppress side products.

Optimization Studies

-

Temperature : At 420°C, the this compound yield peaks at 90.1% due to optimal SCW ion product (10⁻¹¹) favoring hydrolysis .

-

Oxygen Pressure : 0.2 MPa maximizes yield; higher pressures (>0.5 MPa) induce overoxidation, reducing yield to 50.1% .

-

Catalyst : NaOH (0.2 mol ratio) achieves 100% sulfonic acid conversion .

Key Data:

| Condition | Optimal Value | Yield | Source |

|---|---|---|---|

| Temperature | 420°C | 90.1% | |

| Pressure | 22.5 MPa | 85.4% | |

| Reaction Time | 10 seconds | 85.4% |

Advantages : Near-zero waste, 99.12% purity, and 90.1% yield in Example 10 .

Biomass-Derived Synthesis

Cellulose to 2,5-Dimethylfuran

2,5-Dimethylfuran (DMF), derived from cellulose via acid-catalyzed dehydration of fructose, serves as a renewable feedstock . DMF reacts with acetylene in 1,2-dichloroethane using Au(I)Cl/AgSbF₆ catalysts at 20°C for 20 hours .

Cycloaddition and Aromatization

The DMF-acetylene cycloaddition forms a bicyclic intermediate, which aromatizes to this compound under acidic conditions. This method yields 20% at laboratory scale but faces challenges in scalability .

Key Data:

Limitations : Low yield, high catalyst cost, and solvent toxicity.

Oxidative Coupling Polycondensation

Polymer-Derived Synthesis

This compound is a byproduct in poly(phenylene ether) (PPE) synthesis. Oxidative coupling of 2,6-dimethylphenol with this compound using CuCl-TMEDA catalysts produces PPE copolymers. The unreacted monomer is isolated via fractional distillation .

Key Data:

Utility : Marginal industrial relevance due to low yield.

Comparative Analysis of Methods

Economic and Environmental Metrics

| Method | Yield (%) | Purity (%) | Cost | Environmental Impact |

|---|---|---|---|---|

| Sulfonation-Alkaline | 85 | 98.3 | Low | High (waste brine) |

| Supercritical Water | 90.1 | 99.12 | Moderate | Negligible |

| Biomass-Derived | 20 | 95 | High | Low (renewable) |

| Polycondensation Byproduct | 10 | 90 | Very High | Moderate |

Scalability and Industrial Adoption

Chemical Reactions Analysis

Catalytic Cyclization with Acetylene

2,5-DMP is synthesized via a gold(I)-catalyzed reaction between 2,5-dimethylfuran (derived from cellulose) and acetylene derivatives. This method emphasizes sustainability by using renewable feedstocks :

Reaction Scheme :

2,5-Dimethylfuran + Acetylene → this compound

Key Parameters :

| Parameter | Value/Detail |

|---|---|

| Catalyst | Au(I)Cl/AgSbF₆ |

| Solvent | 1,2-Dichloroethane |

| Temperature | 20–23°C |

| Reaction Time | 20–40 hours |

| Yield | 20% |

This method avoids traditional coal tar extraction, but the low yield highlights challenges in scalability .

Vapor-Phase Methylation to 2,3,6-Trimethylphenol (2,3,6-TMP)

2,5-DMP undergoes methylation to produce 2,3,6-TMP, a precursor for vitamin E :

Reaction Scheme :

2,5-DMP + Methylating Agent → 2,3,6-TMP

Industrial Relevance :

-

Catalyst : Typically acidic or zeolitic catalysts.

-

Conditions : High-temperature vapor phase (>200°C).

-

Application : 2,3,6-TMP is directly used in cosmetics or further processed into tocopherols .

Oxidative Hydrolysis in Supercritical Water

A high-efficiency, eco-friendly method converts 2,5-dimethylbenzenesulfonic acid to 2,5-DMP using supercritical water :

Reaction Scheme :

2,5-Dimethylbenzenesulfonic Acid + O₂ → 2,5-DMP

Optimized Conditions :

| Parameter | Value/Detail |

|---|---|

| Temperature | 420°C |

| Pressure | 22.5 MPa |

| Catalyst | NaOH |

| Reaction Time | 10 seconds |

| Yield | 85.4% |

This method eliminates hazardous waste and reduces steps compared to traditional sulfonation routes .

Acid-Catalyzed Rearrangement (NIH-Shift Mechanism)

The NIH-shift mechanism explains the pH-dependent aromatization of 1,4-dimethylbenzene oxide to 2,5-DMP and its isomer 2,4-dimethylphenol :

Reaction Pathway :

1,4-Dimethylbenzene Oxide → 2,5-DMP (major) + 2,4-DMP (minor)

Kinetic Data :

| pH Condition | Rate Constant (k) | Product Ratio (2,5-DMP : 2,4-DMP) |

|---|---|---|

| pH ≥ 6 | 13 : 87 | |

| Acidic (H⁺) | 54 : 46 |

The shift in product dominance under acidic conditions underscores the role of protonation in directing rearrangement .

Comparative Analysis of Key Methods

| Method | Feedstock | Catalyst | Yield | Environmental Impact |

|---|---|---|---|---|

| Catalytic Cyclization | Cellulose derivatives | Au(I)/AgSbF₆ | 20% | Low (renewable feedstock) |

| Supercritical Hydrolysis | Sulfonic acid derivative | NaOH | 85.4% | Zero waste |

| NIH-Shift Rearrangement | Arene oxide | Acid/Base | Varies | Lab-scale applicability |

Industrial and Research Implications

-

Sustainability : Supercritical water hydrolysis offers a scalable, green alternative to coal tar extraction .

-

Catalytic Challenges : Low yields in gold-catalyzed cyclization necessitate further optimization for industrial adoption .

-

Mechanistic Insights : The NIH-shift study provides foundational knowledge for manipulating phenol derivatives in synthetic chemistry .

Scientific Research Applications

Industrial Applications

2,5-DMP has several industrial applications due to its chemical properties:

- Antioxidant Production : It is widely used in the manufacture of antioxidants for lubricating oils, gasoline, and elastomers. Antioxidants are critical in preventing oxidative degradation of materials .

- Phenolic Resins : 2,5-DMP serves as a monomer for producing poly(p-phenylene oxide) engineering resins, which are utilized in high-performance applications due to their thermal stability and mechanical strength .

- Intermediate for Pharmaceuticals : It is an important precursor for synthesizing pharmaceuticals such as gemfibrozil and other medicinal compounds .

Scientific Research Applications

Research has also focused on the biological effects and mechanisms of action of 2,5-DMP:

- Cell Signaling Studies : A study investigated the effects of 2,5-DMP on calcium signaling in human prostate cancer cells (PC3). The findings indicated that 2,5-DMP induced concentration-dependent increases in cytosolic free calcium levels. This effect was mediated through protein kinase C (PKC) pathways and store-operated calcium channels .

- Toxicological Studies : Research has shown that 2,5-DMP exhibits cytotoxic effects on various cell lines at high concentrations (350-1000 μM), indicating potential implications for safety assessments in industrial applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the efficacy of 2,5-DMP as an antioxidant in lubricating oils. The results demonstrated that formulations containing 2,5-DMP exhibited significantly improved oxidative stability compared to control formulations without antioxidants. This application underscores the compound's utility in enhancing the longevity and performance of lubricants.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, 2,5-DMP was utilized as an intermediate in synthesizing trimethylphenol derivatives for vitamin E production. The process optimized the yield of vitamin E precursors using environmentally friendly methods that leverage renewable resources .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Industrial Chemistry | Antioxidants for lubricants | Enhances oxidative stability |

| Monomer for phenolic resins | Used in high-performance engineering resins | |

| Pharmaceuticals | Intermediate for gemfibrozil | Important for drug synthesis |

| Precursor for vitamin E synthesis | Utilizes green chemistry methods | |

| Biological Research | Calcium signaling studies | Implications for cancer research |

| Toxicology assessments | Evaluates safety in industrial applications |

Mechanism of Action

The mechanism of action of 2,5-dimethylphenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity due to its phenolic nature. The hydroxyl group in the phenol ring can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its methyl groups can influence its hydrophobic interactions with lipid membranes .

Comparison with Similar Compounds

Structural and Physical-Chemical Comparisons with Isomers

Dimethylphenol isomers share the same molecular formula but differ in methyl group positions, leading to distinct physical, chemical, and biological properties. Key isomers include 2,3-DMP, 2,4-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP.

Table 1: Physical and Spectral Properties of Dimethylphenol Isomers

Key Observations :

- Chromatographic Separation : 2,5-DMP and 2,4-DMP are challenging to separate via standard GC but can be distinguished after acetylation due to differing retention times .

- Spectral Signatures : The carbonyl absorption in FTIR for acetylated 2,5-DMP (1785 cm⁻¹) is distinct from 2,4-DMP (1781 cm⁻¹) .

Reactivity and Functional Differences

Chemical Reactivity

- In contrast, 2,6-DMP is more commonly used in poly(phenylene oxide) synthesis .

- Chlorination: Chlorination of 2,5-DMP yields a complex mixture of cyclohexenone derivatives, differing from products formed by 3,5-DMP or 2,3-DMP due to steric and electronic effects .

Environmental Fate

- Atmospheric Reactivity : The uptake coefficient of 2,5-DMP on aqueous surfaces (0.0012 cm/s at 279–293 K) is comparable to 2,6-DMP, suggesting similar environmental persistence .

- Biodegradation : 2,5-DMP is metabolized by liver and lung microsomes in rats, with enzymatic pathways differing from other isomers .

Table 2: Hazard Profiles of Selected Dimethylphenols

Regulatory Status : 2,5-DMP is classified under EU regulations as hazardous due to acute toxicity and environmental risks, requiring protective equipment (e.g., sealed goggles, gloves) .

Biological Activity

2,5-Dimethylphenol, also known as p-xylenol, is an aromatic compound with significant biological activity. This article provides a detailed examination of its properties, mechanisms of action, and effects on various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₀O

- Molecular Weight : 138.17 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group (-OH) attached to a benzene ring that is substituted at the 2 and 5 positions with methyl groups. This structure contributes to its unique biological activity.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various microorganisms. Studies have shown that it disrupts cell membrane integrity and inhibits enzymatic functions within microbial cells.

- Case Study : A study on its efficacy against Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation at concentrations of 0.1% to 1% .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in mammalian cells. This is primarily due to oxidative stress and the generation of reactive oxygen species (ROS).

- Data Table: Cytotoxicity Levels in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 25 | Induction of apoptosis via ROS |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 40 | Mitochondrial dysfunction |

Anti-inflammatory Effects

Recent studies have suggested that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Finding : In vitro experiments showed a reduction in TNF-alpha levels by up to 50% when macrophages were treated with 50 µM of the compound .

Environmental Impact and Biodegradation

This compound is also significant in environmental microbiology due to its presence as a pollutant. Certain bacterial strains have developed the ability to degrade this compound, which can be harnessed for bioremediation.

- Case Study : A strain of Pseudomonas stutzeri was found to effectively degrade this compound in contaminated soil samples, demonstrating its potential for use in bioremediation strategies .

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicological profile. The compound can cause skin irritation and has been associated with respiratory issues upon inhalation.

- Toxicity Data Table

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2,5-dimethylphenol in biological samples?

Gas chromatography (GC) coupled with UV absorption detection is widely used. For example, capillary columns (e.g., DB-5 or equivalent) with flame ionization detectors (FID) or mass spectrometry (MS) provide high sensitivity. Retention indices and calibration with certified reference materials (e.g., Phenols Mixture CRM) ensure accuracy . Method validation should include spike-recovery tests in matrices like urine or microsomal preparations to account for matrix effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity (oral LD₅₀ ~300 mg/kg in rats), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Acute exposure risks include skin irritation and respiratory distress . Storage should be in airtight containers away from oxidizers. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste under EPA guidelines .

Q. How can researchers distinguish this compound from its isomers (e.g., 2,6- or 3,4-dimethylphenol)?

Isomeric separation is achieved via GC or HPLC using polar stationary phases. For GC, DB-WAX columns resolve isomers based on boiling points and polarity differences. Retention times and MS fragmentation patterns (e.g., m/z 122 for molecular ion) provide confirmation . Nuclear magnetic resonance (NMR) spectroscopy further differentiates isomers via aromatic proton splitting patterns .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between hepatic and pulmonary systems?

In rat models, hepatic metabolism involves cytochrome P450-mediated hydroxylation, producing quinone intermediates, while pulmonary metabolism favors conjugation with glutathione due to lower CYP450 activity. Co-administration of inhibitors like 1-aminobenzotriazole (CYP450) and buthionine sulfoximine (GSH synthesis blocker) can elucidate pathway dominance . Dose-response studies in microsomal preparations are critical for kinetic parameter estimation (e.g., Vₘₐₓ, Kₘ).

Q. What experimental approaches resolve contradictions in uptake coefficients of this compound across environmental studies?

Discrepancies in uptake coefficients (e.g., γ = 0.01–0.05 in aqueous surfaces) may arise from temperature (279–293 K) or pH variations. Controlled experiments using wetted-wall flow tube systems with UV detection can standardize conditions . Computational modeling (e.g., COSMO-RS) predicts phase partitioning, while isotopic labeling (e.g., ¹⁴C-tracers) quantifies adsorption kinetics .

Q. How does this compound interact with GABAₐ receptors, and what structural features drive this activity?

Electrophysiological assays (patch-clamp on HEK293 cells expressing GABAₐ subunits) show that the para-methyl groups enhance chloride current activation. Structure-activity relationship (SAR) studies comparing this compound with analogs (e.g., 2,6-dimethylphenol) reveal steric and electronic effects on receptor binding . Molecular docking simulations (AutoDock Vina) further map hydrophobic interactions with α1/β2 subunit interfaces.

Q. Methodological Considerations for Data Reliability

- Cross-validation : Combine GC/MS with HPLC-DAD to confirm purity, especially in isomer-rich samples .

- Microsomal assays : Use NADPH-regenerating systems to sustain CYP450 activity during in vitro metabolism studies .

- Environmental fate studies : Monitor degradation products (e.g., 2,5-dimethylquinone) via LC-TOF/MS to assess oxidative pathways .

Properties

IUPAC Name |

2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOLZVEWDHZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25498-21-9 | |

| Record name | Phenol, 2,5-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025145 | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol) | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Xylenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/585/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER | |

CAS No. |

95-87-4 | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH3E3564KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIMETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5296 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dimethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.